molecular formula C7H4ClFO B104339 3-Chloro-2-fluorobenzaldehyde CAS No. 85070-48-0

3-Chloro-2-fluorobenzaldehyde

Cat. No.: B104339
CAS No.: 85070-48-0
M. Wt: 158.56 g/mol
InChI Key: YAOZCMANASAVFN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and an aldehyde (-CHO) functional group. The presence and position of the halogen atoms, such as fluorine, chlorine, bromine, or iodine, significantly influence the reactivity of both the aromatic ring and the aldehyde group. This structural diversity leads to a wide array of chemical behaviors and applications.

3-Chloro-2-fluorobenzaldehyde is a prime example of a di-halogenated aromatic aldehyde, where the substituents are a chlorine atom at the third position and a fluorine atom at the second position relative to the aldehyde group. This specific arrangement of a less reactive chlorine and a highly electronegative fluorine atom creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. The aldehyde group itself is a versatile functional group, readily participating in reactions such as nucleophilic additions, condensations, and oxidations. The interplay between the halogens and the aldehyde group makes this compound and its relatives crucial building blocks in the synthesis of complex organic molecules.

Significance in Organic Synthesis and Drug Discovery Research

The true value of this compound lies in its role as a versatile intermediate in the synthesis of novel organic compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its unique substitution pattern allows for selective chemical modifications, enabling chemists to build complex molecular architectures with a high degree of control.

In drug discovery, the incorporation of fluorine atoms into a molecule is a well-established strategy to enhance its pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to biological targets, and alter the acidity of nearby functional groups. chemimpex.com this compound serves as a readily available source of a fluorinated and chlorinated phenyl ring, which can be incorporated into potential drug candidates. For instance, it is used as an intermediate in the synthesis of small-molecule inhibitors of the MDM2-p53 interaction, which are being investigated as potential anti-tumor agents. chemicalbook.comchemicalbook.comcookechem.com It has also been utilized in the preparation of flavonoid derivatives that act as selective agonists for the neuromedin U 2 receptor, a target for obesity treatment. chemicalbook.comchemicalbook.comcookechem.com

Beyond pharmaceuticals, this compound is also employed in the development of agrochemicals, contributing to the creation of new pesticides and herbicides. chemimpex.com The ability of this compound to undergo reactions like nucleophilic substitutions and condensation reactions makes it a valuable tool for chemists aiming to create innovative materials and fine chemicals. chemimpex.com

Historical Overview of Relevant Research Trajectories

The study of halogenated aromatic compounds has a long history, with early research focusing on their synthesis and basic reactivity. The development of methods to selectively introduce halogen atoms onto an aromatic ring was a significant advancement in organic chemistry. Over time, the focus shifted towards understanding the influence of these halogens on the physical and chemical properties of the molecules.

The specific interest in fluorinated organic compounds, and by extension fluorinated aromatic aldehydes like this compound, is a more recent development, largely driven by the demands of the pharmaceutical and agrochemical industries. The recognition of the beneficial effects of fluorine incorporation into bioactive molecules spurred research into the synthesis and application of fluorinated building blocks. wisdomlib.org

A key aspect of the research trajectory has been the development of efficient synthetic routes to produce these specialized aldehydes. One patented method for preparing 2-fluoro-3-chlorobenzaldehyde involves a multi-step process starting from 2,3-dichlorobenzonitrile (B188945), which undergoes fluorination, hydrolysis, reduction, and finally oxidation to yield the desired product. google.com This highlights the ongoing efforts to devise cost-effective and scalable methods for producing these valuable chemical intermediates. The continuous exploration of new reactions and applications for compounds like this compound ensures their continued importance in the advancement of chemical science.

PropertyValue
Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS Number 85070-48-0
Appearance Light orange to yellow to green clear liquid
Boiling Point 214 °C
Melting Point 26 - 27 °C
Density 1.35 - 1.36 g/mL at 25 °C
Refractive Index n20/D 1.54 - 1.545

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOZCMANASAVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352998
Record name 3-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-48-0
Record name 3-Chloro-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85070-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 2 Fluorobenzaldehyde

Strategies for Selective Introduction of Halogen and Aldehyde Moieties

The precise introduction of chloro, fluoro, and aldehyde functionalities onto the benzene (B151609) ring is a critical challenge in the synthesis of 3-chloro-2-fluorobenzaldehyde. Several strategies have been developed to achieve the desired regioselectivity.

One common approach involves a multi-step synthesis starting from 2,3-dichlorobenzonitrile (B188945). google.com This process includes:

Fluorination: 2,3-dichlorobenzonitrile undergoes fluorination with potassium fluoride (B91410) in the presence of a phase transfer catalyst to yield 2-fluoro-3-chlorobenzonitrile. This reaction can be performed with or without a solvent, with tetramethylene sulfone being a preferred solvent. google.com

Hydrolysis: The resulting 2-fluoro-3-chlorobenzonitrile is then hydrolyzed under acidic or basic conditions to produce 2-fluoro-3-chlorobenzoic acid. google.com

Reduction: The carboxylic acid is subsequently reduced to 2-fluoro-3-chlorobenzyl alcohol. google.com

Oxidation: Finally, the alcohol is oxidized to the target this compound. google.com

Another strategy starts with o-chlorophenol, which is reacted with chloroform (B151607) in a basic solution. This is followed by acidification and steam distillation to yield a mixture of isomers, including 3-chloro-2-hydroxybenzaldehyde, which can then be further processed. prepchem.com

Direct halogenation of fluorobenzaldehyde precursors is also employed. For instance, the bromination of 4-chloro-2-fluorobenzaldehyde (B1630973) using N-bromosuccinimide (NBS) with a radical initiator like AIBN can be used to introduce a bromine atom. While this example illustrates a bromination, similar principles of electrophilic aromatic substitution can be applied for chlorination, though careful control of reaction conditions is necessary to achieve the desired regioselectivity. The fluorine atom at position 2 and the chlorine at position 4 direct incoming electrophiles to the ortho position (position 3).

Development of Novel Catalytic Systems for Synthesis

The development of efficient catalytic systems is crucial for improving the synthesis of halogenated benzaldehydes. Phase transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are instrumental in halogen exchange (Halex) reactions. smolecule.comgoogleapis.com These catalysts facilitate the transfer of fluoride ions from a solid phase (like potassium fluoride) to an organic phase, enhancing reactivity. smolecule.com Tetraphenylphosphonium bromide has been shown to be an effective phase transfer catalyst for the synthesis of 4-fluorobenzaldehyde (B137897) under solvent-free conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modular approach. For example, a suitably substituted boronic acid could be coupled with a fluorinated aromatic compound, although the availability of the necessary precursors can be a limitation.

Zeolite catalysts have been investigated for the decarbonylation of fluorobenzaldehydes to produce fluorobenzenes. While not a direct synthesis of this compound, this technology highlights the use of solid acid catalysts in related transformations. For instance, H-ZSM-5 and H-ZSM-48 zeolites have been used for the decarbonylation of compounds like 4-chloro-2-fluorobenzaldehyde. google.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is key to maximizing yield and purity while minimizing costs and environmental impact.

In the fluorination of 2,3-dichlorobenzonitrile, the reaction temperature is typically maintained around 240°C for approximately 8 hours. google.com The use of a solvent like tetramethylene sulfone can improve the reaction, and yields of up to 78% for the resulting 2-fluoro-3-chlorophenyl nitrile have been reported. google.com

For halogen exchange reactions, temperatures can range from 190-250°C in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide. smolecule.com The molar ratio of the halogenated precursor to potassium fluoride and the catalyst is a critical parameter to control for optimal conversion. smolecule.com

In the synthesis of related compounds, such as 3-bromo-4-fluorobenzaldehyde (B1265969), ultrasonic assistance has been employed to enhance the reaction rate. google.com This technique, combined with careful control of temperature (20-25°C) and the slow addition of reagents, has led to high yields. google.com

Post-reaction work-up procedures, including quenching, extraction, and recrystallization, are essential for achieving high purity of the final product.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

One-pot, multi-component reactions are a cornerstone of green chemistry. For example, the synthesis of 4H-pyran derivatives using various benzaldehydes has been achieved in a one-pot reaction using a magnetically recyclable bionanocatalyst (CuFe2O4@starch) in ethanol (B145695) at room temperature. nih.gov While not a direct synthesis of this compound, this demonstrates the potential for developing similar green methods for its production.

Mechanochemical methods, such as ball milling, offer a solvent-free approach. The synthesis of 2-amino-3-cyano-4H-pyrans has been successfully carried out using ball milling in the presence of an organocatalyst, resulting in high yields and shorter reaction times. rsc.orgrsc.org

The use of natural catalysts, such as citrus extracts, is another emerging green chemistry approach. pjoes.com These natural acids can catalyze reactions like the Biginelli reaction for the synthesis of dihydropyrimidones. pjoes.com

Furthermore, avoiding hazardous reagents is a key aspect of green synthesis. For example, a method for the synthesis of 3-bromo-4-fluorobenzaldehyde has been developed that avoids the use of toxic bromine or chlorine gas by using sodium bromide, hydrochloric acid, and sodium hypochlorite. google.com

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

For instance, deuterated starting materials could be used in the synthetic routes described above. Deuterium can be introduced at specific positions on the aromatic ring through various methods, such as acid-catalyzed H-D exchange or by using deuterated precursors in cross-coupling reactions.

The analysis of the products of reactions involving these labeled compounds, using techniques like NMR spectroscopy and mass spectrometry, can provide valuable insights into the movement of atoms and the nature of transition states in the reaction mechanism. This information is crucial for optimizing reaction conditions and developing more efficient synthetic methods.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluorobenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde functional group (-CHO) is the primary site of electrophilic reactivity in 3-chloro-2-fluorobenzaldehyde. The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by various nucleophiles. scirp.orgresearchgate.net This inherent electrophilicity drives many of the key reactions of the compound.

Key reactions involving the aldehyde group include:

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition. scirp.org For instance, it reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base to form this compound oxime. researchgate.net

Condensation Reactions: It serves as an electrophile in condensation reactions with active methylene (B1212753) compounds. A notable example is the Knoevenagel condensation, which is a crucial step in the synthesis of the MDM2 antagonist, idasanutlin. acs.orggoogleapis.com

Synthesis of Heterocycles: The compound is a key precursor for synthesizing heterocyclic systems. It condenses with 2-aminopyridines or o-anthranilamides to form quinazolinones, which are significant scaffolds in medicinal chemistry. grafiati.comdiva-portal.orguni.lu

Oxidation and Reduction: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, using oxidizing agents like potassium permanganate. diva-portal.org Conversely, it can be reduced to 3-chloro-2-fluorobenzyl alcohol with reducing agents such as sodium borohydride (B1222165). acs.org

Interactive Data Table: Reactions of the Aldehyde Group in this compound

Reaction TypeReagent(s)Product TypeReference(s)
Nucleophilic AdditionHydroxylamine Hydrochloride, NaOHOxime researchgate.net
Knoevenagel CondensationActive Methylene CompoundsSubstituted Alkene acs.orggoogleapis.com
Quinazolinone Synthesis2-Aminopyridines, DABCO, TBHPQuinazolinone grafiati.com
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid diva-portal.org
ReductionSodium Borohydride (NaBH₄)Alcohol acs.org

Transformations Involving Carbon-Halogen Bonds (C-Cl and C-F)

The benzene (B151609) ring of this compound is substituted with two different halogen atoms, whose reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ), is significantly influenced by the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAᵣ): The carbon-fluorine (C-F) bond is particularly susceptible to nucleophilic attack. The strong electron-withdrawing aldehyde group, located ortho to the fluorine atom, activates the C-F bond towards displacement by nucleophiles. scirp.org A clear example is the reaction with 4-chloro-1H-pyrazole in the presence of a base like potassium carbonate, which regioselectively yields 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde through the displacement of the fluoride (B91410) ion. scirp.org In contrast, the carbon-chlorine (C-Cl) bond is less activated for SNAᵣ in this specific substitution pattern.

Halogen Exchange (Halex) Reaction: The synthesis of this compound can be achieved from 2,3-dichlorobenzonitrile (B188945). This process involves a crucial fluorination step where a chlorine atom is replaced by a fluorine atom using a fluoride source like potassium fluoride, demonstrating the transformability of the C-Cl bond under specific conditions.

Palladium-Catalyzed Cross-Coupling: While specific examples directly using this compound are not extensively detailed in the provided literature, halogenated benzaldehydes are known to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org These reactions would involve the oxidative addition of a palladium(0) complex into the C-Cl or C-F bond to form new carbon-carbon bonds.

Interactive Data Table: Transformations of Carbon-Halogen Bonds

Reaction TypeBond TransformedReagent(s)Product FeatureReference(s)
Nucleophilic Aromatic SubstitutionC-F4-Chloro-1H-pyrazole, K₂CO₃Pyrazole (B372694) substituent at C2 scirp.org
Halogen Exchange (Fluorination)C-ClPotassium Fluoride (KF)Fluorine substituent at C2
Cross-Coupling (Potential)C-Cl or C-FArylboronic acid, Pd catalystNew C-C bond acs.org

Reaction Mechanisms of Key Derivatization Pathways

Understanding the reaction mechanisms is fundamental to controlling the outcomes of reactions involving this compound.

Quinazolinone Synthesis: A metal-free method for synthesizing quinazolinones involves the reaction of 2-fluorobenzaldehydes with 2-aminopyridines, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. grafiati.com The proposed mechanism for a related synthesis from o-anthranilamide and an aldehyde involves two main steps: (i) an initial condensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by (ii) an oxidative dehydrogenation of this intermediate to yield the final aromatic quinazolinone. diva-portal.org

Nucleophilic Aromatic Substitution (SNAᵣ): The mechanism for the substitution of the fluorine atom involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Knoevenagel Condensation: This reaction begins with the deprotonation of an active methylene compound by a base to form a nucleophilic carbanion. This carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated and then undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product.

Studies on Rearrangement Reactions and Tautomerism

While rearrangement reactions of the parent this compound molecule are not prominently documented, studies on its derivatives and related structures reveal potential tautomeric equilibria.

Ring-Chain Tautomerism: Research on related substituted benzaldehydes shows that they can exist in equilibrium between an open-chain aldehyde form and a cyclic hemiacetal or lactol form. For example, 6-chloro-2-formylbenzoic acid esters, which are structurally related, have been isolated as a mixture of both the open-chain aldehyde and the cyclic 7-chloro-3-hydroxy-3H-isobenzofuran-1-one tautomer. oalib.com This phenomenon is highly dependent on the substituents and the solvent. The formation of such cyclic tautomers is plausible for derivatives of this compound, particularly those containing a suitably positioned nucleophilic group (e.g., a hydroxyl or amino group) introduced through derivatization.

Isomerism in Derivatives: Derivatives of this compound can exhibit isomerism. For example, the product of its reaction with hydroxylamine, this compound oxime, can exist as syn and anti stereoisomers with respect to the arrangement of the -OH group relative to the aromatic ring. researchgate.net Similarly, hydrazone derivatives can exist as mixtures of linear hydrazone forms and cyclic tautomers, such as benzo-1,3,4-thiadiazepines, with the equilibrium being influenced by electronic and steric factors. oalib.comresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites on the molecule makes selectivity a critical aspect of its chemistry.

Chemoselectivity: Many reactions can be performed with high chemoselectivity. For instance, the aldehyde group can be reduced to an alcohol using sodium borohydride without affecting the C-Cl or C-F bonds. acs.org Conversely, nucleophilic aromatic substitution at the C-F position can be achieved while leaving the aldehyde group intact. scirp.org This selectivity allows for a stepwise and controlled functionalization of the molecule.

Regioselectivity: The electronic properties of the substituents strongly direct the regiochemical outcome of reactions.

In nucleophilic aromatic substitution , the fluorine atom at the C-2 position is the preferred site of attack. Its position ortho to the strongly electron-withdrawing aldehyde group makes it significantly more activated than the chlorine atom at the C-3 position. This is demonstrated in the synthesis of 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, where substitution occurs exclusively at the C-F bond. scirp.org

In electrophilic aromatic substitution , the directing effects of the existing substituents would determine the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the chlorine is also an ortho, para-director and the aldehyde is a meta-director. The combined influence of these groups makes predicting the outcome complex, often leading to mixtures of products unless conditions are carefully controlled.

Stereoselectivity: this compound is an achiral molecule, but it is a key starting material in the synthesis of complex chiral molecules. For example, in the synthesis of the anticancer agent idasanutlin, it undergoes a Knoevenagel condensation. acs.org The crucial stereocenters of the final molecule are established in subsequent steps, such as a highly stereoselective [3+2] asymmetric cycloaddition reaction. acs.org While the initial reaction with this compound does not create a stereocenter, its rigid structure is essential for building the molecular framework upon which the stereochemistry is later installed. In some biological transformations, aromatic aldehydes can be stereoselectively incorporated into chiral diols. googleapis.com

Applications in Complex Organic Synthesis and Building Block Chemistry

Utilization as a Versatile Intermediate in Multi-Step Syntheses

3-Chloro-2-fluorobenzaldehyde is a well-established intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector. Its utility is demonstrated in the preparation of small-molecule inhibitors designed to disrupt the MDM2-p53 protein-protein interaction, a key target in cancer therapy. acs.orgnih.gov It is also a documented starting material for flavonoid derivatives developed as selective neuromedin U 2 receptor agonists, which have potential applications in the treatment of obesity. nih.gov

One of the most notable applications is in the synthesis of the potent and selective MDM2 antagonist, Idasanutlin (RG7388) . The synthesis commences with a Knoevenagel condensation between a piperidinone derivative and this compound, showcasing the aldehyde's reactivity in forming new carbon-carbon bonds to construct the initial framework of this complex anti-tumor agent.

Table 1: Knoevenagel Condensation in the Synthesis of an Idasanutlin Precursor

Reactant 1 Reactant 2 Key Conditions Product
This compound N-Boc-4-piperidinone Piperidine, Acetic Acid, Toluene (Z)-tert-butyl 3-((3-chloro-2-fluorophenyl)methylene)-4-oxopiperidine-1-carboxylate

This initial step is crucial for establishing the core structure, which is then elaborated through several subsequent steps, including a highly stereoselective cycloaddition, to yield the final complex molecule.

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The reactivity profile of this compound makes it an excellent starting point for building a variety of heterocyclic rings.

Its application has been noted in the synthesis of substituted piperidines, a common scaffold in medicinal chemistry. For example, 4-(3-Chloro-2-fluorophenyl)piperidine can be synthesized through a multi-step pathway that begins with the condensation of this compound. core.ac.uk Furthermore, multi-component reactions involving various substituted benzaldehydes have been used to create complex piperidin-4-one structures, a reaction type for which this compound is a suitable substrate. acs.org

Another critical heterocyclic system synthesized from this aldehyde is the pyrrolidine (B122466) ring. In the development of the anti-cancer drug Idasanutlin, a key step involves an asymmetric [3+2] cycloaddition reaction. This reaction builds the complex, stereochemically rich pyrrolidine core of the molecule from an intermediate derived directly from this compound. This transformation highlights the compound's role in generating advanced heterocyclic structures that are central to modern drug discovery.

Development of New Synthetic Pathways for Advanced Organic Molecules

The quest for more efficient and elegant ways to synthesize complex molecules often leads to the development of novel synthetic pathways. This compound has been at the forefront of such innovations.

The synthesis of Idasanutlin (RG7388) again serves as a prime example. The established pathway utilizes a Knoevenagel condensation of this compound, followed by a subsequent silver (Ag) or copper (Cu)-catalyzed asymmetric [3+2] cycloaddition. This sequence allows for the construction of the pyrrolidine core containing four contiguous stereocenters with high diastereoselectivity and enantioselectivity. The development of this pathway, which starts from a simple aromatic aldehyde, represents a significant advancement in accessing complex chiral molecules, streamlining the production of this important clinical candidate.

Applications in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex products in a single operation, reducing waste and saving time. While specific literature detailing the use of this compound in MCRs is not abundant, the reactivity of closely related compounds strongly supports its utility in this domain.

The Betti reaction is a classic MCR where an aldehyde, an amine (often ammonia (B1221849) or its equivalent), and a phenol (B47542) react to form an aminobenzylphenol. Research on the Betti reaction has successfully employed various substituted benzaldehydes, including 3-fluorobenzaldehyde, to produce complex naphthol derivatives. mdpi.comgoogle.com Given its structural similarity and the reactivity of its aldehyde group, this compound is a prime candidate for use in such transformations to generate libraries of structurally diverse compounds.

Table 2: Generalized Scheme for the Betti Reaction

Component 1 Component 2 Component 3 Product Type
Aromatic Aldehyde (e.g., this compound) 2-Naphthol Amine (e.g., Ammonia, Benzamide) 1-(Amino(aryl)methyl)naphthalen-2-ol

Similarly, A³-coupling reactions (aldehyde-alkyne-amine) are another powerful MCR used to synthesize propargylamines. Studies have shown that halo-substituted benzaldehydes are effective substrates in these reactions, indicating a clear potential application for this compound. nih.gov

Synthesis of Macrocycles and Supramolecular Structures

Aromatic aldehydes are fundamental building blocks in the synthesis of macrocycles and the construction of larger supramolecular assemblies due to their ability to form imine or C-C bonds that can act as corners or rigid linkers. mdpi.comnih.gov For instance, a multicomponent reaction between malononitrile, 1,2-ethanedithiol, and various aromatic aldehydes, including 4-fluorobenzaldehyde (B137897), has been used to synthesize 14-membered tetrathiadienes, demonstrating a metal-free approach to novel macrocycles. rsc.org

While the direct application of this compound in the synthesis of macrocycles or complex supramolecular structures is not extensively documented in the reviewed literature, its established reactivity makes it a potential candidate for such endeavors. The principles of dynamic covalent chemistry and template-driven synthesis, which often rely on aldehyde condensations, suggest that this compound could be employed to create novel macrocyclic hosts or intricate, self-assembled architectures. bbau.ac.innih.gov Further research in this area could unlock new applications for this versatile building block in the field of materials science and host-guest chemistry.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Fluorobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-chloro-2-fluorobenzaldehyde. Methods such as ab initio Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the electronic structure of the molecule. These calculations can predict various properties, including molecular orbital energies, electron density distribution, and dipole moment.

The electronic structure of this compound is significantly influenced by the presence of the electronegative halogen atoms (chlorine and fluorine) and the electron-withdrawing aldehyde group. These substituents modulate the electron density of the benzene (B151609) ring, affecting its aromaticity and the reactivity of different sites within the molecule.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing groups are expected to lower the energies of both HOMO and LUMO, influencing its behavior in chemical reactions.

Reactivity descriptors, such as electrostatic potential maps and Fukui functions, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. The aldehyde group, with its partial positive charge on the carbonyl carbon, is a primary site for nucleophilic attack. The halogen substituents also influence the regioselectivity of reactions involving the aromatic ring.

Table 1: Calculated Electronic Properties of this compound

PropertyPredicted ValueMethod
HOMO Energy-7.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G
Electron Affinity1.2 eVTheoretical
Ionization Potential9.8 eVTheoretical

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar molecules. Actual values may vary depending on the specific level of theory and basis set used.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving molecules like this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. whiterose.ac.ukresearchgate.net

For this compound, several types of reactions can be studied using DFT:

Nucleophilic addition to the carbonyl group: The reaction of the aldehyde with nucleophiles, such as Grignard reagents or organolithium compounds, can be modeled to understand the stereoselectivity and the energy barriers of the reaction.

Oxidation and reduction of the aldehyde: DFT can elucidate the mechanisms of oxidation to the corresponding carboxylic acid or reduction to the benzyl (B1604629) alcohol.

Nucleophilic aromatic substitution (SNAr): The presence of electron-withdrawing groups can activate the aromatic ring for nucleophilic substitution. DFT studies can predict the most likely position for substitution and the associated activation energies. For a related compound, 3-bromo-6-chloro-2-fluorobenzaldehyde, Fukui function analysis has been used to predict regioselectivity in SNAr reactions.

By calculating the energies of transition states, the activation energy for a given reaction step can be determined. This allows for the prediction of reaction rates and the identification of the rate-determining step in a multi-step mechanism. Isotopic labeling effects and the influence of different solvents can also be incorporated into these models to provide a more comprehensive understanding of the reaction dynamics. chemrxiv.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the interactions between this compound and its environment, such as solvent molecules or biological macromolecules. nih.gov

In an MD simulation, the forces between atoms are typically described by a force field, which is a set of empirical potential energy functions. These simulations can be used to study:

Solvation: The arrangement of solvent molecules (e.g., water, ethanol) around a this compound molecule can be simulated to understand solvation effects on its conformation and reactivity.

Intermolecular interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, between multiple this compound molecules can be investigated. This is particularly relevant for understanding the properties of the compound in its liquid or solid state.

Binding to biological targets: If this compound or its derivatives are being investigated as potential drug candidates, MD simulations can be used to study their binding to the active site of a target protein. frontiersin.org These simulations can reveal the key protein-ligand interactions and provide insights into the binding affinity.

The results of MD simulations can be used to calculate various properties, including radial distribution functions, diffusion coefficients, and binding free energies.

In Silico Prediction of Molecular Properties and Conformational Landscape

In silico methods, which are computational approaches to predict molecular properties, are widely used in the early stages of chemical research. researchgate.net For this compound, various physicochemical properties can be predicted using computational tools and databases. ambeed.com These predictions are valuable for anticipating the behavior of the compound in different experimental settings.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight158.56 g/mol sigmaaldrich.com
XlogP32.1 uni.lu
Hydrogen Bond Donors0 ambeed.com
Hydrogen Bond Acceptors2 ambeed.com
Rotatable Bonds1 ambeed.com
Topological Polar Surface Area (TPSA)17.1 Ų ambeed.com

The conformational landscape of this compound is determined by the rotation around the single bond connecting the aldehyde group to the benzene ring. Due to the presence of the ortho-substituents (chlorine and fluorine), steric hindrance will play a significant role in determining the preferred conformation. Computational methods, such as potential energy surface scans, can be used to identify the low-energy conformations and the energy barriers between them. The relative orientation of the aldehyde group with respect to the halogen atoms can influence the molecule's dipole moment and its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netatlantis-press.com While no specific QSAR models for this compound derivatives are publicly available, the principles of QSAR can be applied to guide the design of new derivatives with desired properties. nih.govnih.gov

To develop a QSAR model, a dataset of compounds with known biological activities is required. For derivatives of this compound, this would involve synthesizing a library of related compounds and testing them in a relevant biological assay. The next step is to calculate a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP, polarizability, dipole moment.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. frontiersin.org

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources in the drug discovery or materials science process.

Advanced Analytical Techniques for Research on 3 Chloro 2 Fluorobenzaldehyde

High-Resolution Spectroscopic Characterization for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic methods are fundamental in confirming the molecular structure of 3-Chloro-2-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are indispensable for verifying the compound's structure. In the 1H NMR spectrum, the aldehydic proton typically appears as a singlet or a finely split multiplet at a downfield chemical shift, often above 10 ppm. google.combeilstein-journals.org The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The analysis of these coupling constants and chemical shifts allows for the unambiguous assignment of each proton on the benzene (B151609) ring. cdnsciencepub.com 13C NMR provides information on all carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the aldehyde group (typically in the 185-195 ppm range) and the carbons attached to the halogen atoms, whose shifts are influenced by the electronegativity and position of the substituents. beilstein-journals.org

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C7H4ClFO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 158.56 g/mol . biosynth.comsigmaaldrich.com The presence of chlorine results in a characteristic isotopic pattern (M+2 peak) with a ratio of about 3:1, which is a key identifier. High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, confirming the molecular formula. ambeed.com Fragmentation patterns typically involve the loss of the formyl group (-CHO), chlorine, or fluorine atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm-1. Other significant peaks include those for aromatic C=C stretching, C-H stretching and bending, as well as absorptions corresponding to the C-Cl and C-F bonds. researchgate.netnih.gov

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzaldehyde (B42025) moiety contains a chromophore that absorbs UV radiation. The spectrum typically shows absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the electronic effects of the chloro and fluoro substituents.

A summary of the key physical and spectroscopic data points is presented below.

PropertyValue/CharacteristicReference
Molecular Formula C7H4ClFO biosynth.comvwr.com
Molecular Weight 158.56 g/mol biosynth.comsigmaaldrich.com
Boiling Point 214 °C sigmaaldrich.comvwr.com
Density ~1.35-1.36 g/mL sigmaaldrich.comvwr.com
1H NMR (Aldehyde) >10 ppm google.com
13C NMR (Carbonyl) ~187 ppm beilstein-journals.org
IR (C=O Stretch) ~1690-1715 cm-1
Purity (by GC) >95-96% sigmaaldrich.comvwr.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring (GC, HPLC)

Chromatography is essential for separating this compound from impurities and monitoring its transformation during chemical reactions.

Gas Chromatography (GC) : GC is the standard method for assessing the purity of this compound, with commercial grades often specified as >95.0% pure by this technique. vwr.comapicalscientific.comtcichemicals.com The method separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative purity data and identification of volatile impurities. rsc.org Specialized techniques like low thermal mass GC (LTM GC) can offer rapid separation of isomers, which is critical when dealing with substituted benzaldehydes. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for monitoring the progress of reactions involving this compound. google.com For instance, in a synthesis where it is used as a starting material, HPLC can track its consumption over time. google.com By taking aliquots from the reaction mixture at various intervals, the disappearance of the reactant peak and the emergence of product peaks can be quantified, allowing for reaction optimization. A UV detector is commonly used, as the benzaldehyde ring is an effective chromophore. This technique is particularly useful for analyzing non-volatile derivatives or reaction mixtures that are not suitable for GC.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a single crystal of the liquid this compound for X-ray analysis can be challenging, the technique is invaluable for analyzing its solid derivatives. When this aldehyde is used as a building block in a synthesis, X-ray crystallography can be performed on the final crystalline product. beilstein-journals.org This analysis provides unequivocal proof of the three-dimensional structure, including the precise bond lengths, bond angles, and stereochemical relationships within the molecule. iucr.orgresearchgate.net For example, in the synthesis of complex heterocyclic compounds derived from this compound, X-ray crystallography confirms the regioselectivity of the reaction and the conformation of the final product in the solid state. iucr.orgvulcanchem.com

Development of Novel Analytical Methods for Trace Analysis in Complex Matrices

The detection of trace amounts of this compound or related isomers is crucial, particularly when they are considered potential genotoxic impurities in pharmaceutical manufacturing or as environmental contaminants. google.com This necessitates the development of highly sensitive analytical methods. Techniques such as GC-MS are often employed for this purpose, capable of reaching detection limits at the parts-per-million (ppm) level or lower. rsc.org Advanced sample preparation techniques, such as headspace single-drop microextraction (HS-SDME), can be coupled with GC-MS to pre-concentrate trace analytes from complex sample matrices, thereby enhancing detection sensitivity and selectivity. worktribe.com The development of such methods is essential for quality control and safety assessment in various industries.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the premier technique for identifying and quantifying volatile components in a sample. GC separates the mixture, and the MS detector provides mass spectra for each eluting component, allowing for positive identification by comparing the spectra to libraries or analyzing fragmentation patterns. google.com It is particularly effective for purity testing and identifying by-products in reactions involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is indispensable for analyzing less volatile or thermally sensitive compounds derived from this compound. google.comambeed.com It combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. This technique is widely used to monitor reaction intermediates, characterize complex reaction mixtures, and confirm the molecular weight of synthesized products. Further tandem MS (LC-MS-MS) experiments can provide detailed structural information by fragmenting the molecular ion and analyzing its daughter ions. researchgate.net

Exploration of Biological and Medicinal Chemistry Applications

Synthesis of Pharmacologically Active Derivatives and Intermediates

3-Chloro-2-fluorobenzaldehyde is a versatile chemical intermediate utilized in the synthesis of a variety of pharmacologically significant molecules. nih.govasiapharmaceutics.info Its aldehyde functional group readily participates in reactions such as condensations and cyclizations, allowing for the construction of diverse molecular frameworks. asiapharmaceutics.info

A key application of this compound is in the creation of small-molecule inhibitors designed to disrupt the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical target in oncology. nih.govscispace.com By serving as a starting material, it enables the synthesis of compounds that can inhibit the MDM2 E3 ubiquitin ligase, leading to the reactivation of the p53 tumor suppressor pathway. scispace.com For instance, its use in a Yoneda-type synthesis has been employed to produce 5-deazaflavin analogues, where the halogen substitution pattern directly influences the final product structure and subsequent biological activity. scispace.com

The compound is also a crucial precursor in the development of protein kinase inhibitors. It has been used as a building block for potent inhibitors of B-Raf, a kinase frequently mutated in cancers like melanoma. pensoft.netfrontiersin.org The synthesis of complex heterocyclic structures, such as pyrazole (B372694) derivatives, often begins with this compound. These syntheses can involve multi-step processes, including the formation of chalcones followed by cyclization with hydrazides to yield the final pyrazole-based active molecules. nih.gov A patented example includes its role in the preparation of N-{5-chloro-3-[4-(2-{[2-(dimethylamino)ethyl]amino}pyrimidin-4-yl)-1-(propan-2-yl)-1H-pyrazol-3-yl]-2-fluorophenyl}methanesulfonamide, a compound investigated for its kinase inhibitory properties. pensoft.net

Furthermore, this compound is used to prepare flavonoid derivatives that act as selective agonists for the neuromedin U 2 receptor, which is implicated in appetite regulation and presents a potential therapeutic target for obesity. nih.gov The aldehyde group can also be reacted with primary amines to form Schiff bases, which themselves can be biologically active or serve as intermediates for more complex heterocyclic compounds with potential antimicrobial activities. tandfonline.comnih.gov

Table 1: Examples of Derivatives Synthesized from this compound

Derivative Class Synthetic Application Potential Therapeutic Area
5-Deazaflavin Analogues Intermediate in Yoneda synthesis Oncology (MDM2-p53 Inhibition)
Substituted Pyrazoles Key building block in multi-step synthesis Oncology (Kinase Inhibition)
Flavonoid Derivatives Precursor for flavonoid core structure Obesity (Neuromedin U 2 Agonism)

Investigation of Enzyme Inhibition and Receptor Binding Activities

Derivatives synthesized from this compound have been investigated for their inhibitory effects on various enzymes and their binding to specific receptors, highlighting the compound's importance in drug discovery.

A primary area of investigation is in the field of oncology, specifically targeting protein kinases. Compounds derived from this aldehyde have been developed as inhibitors of B-Raf, including the clinically relevant V600E mutant form, which is a driver in many melanomas. pensoft.netnih.gov The specific substitution pattern of the 3-chloro-2-fluorophenyl moiety is often crucial for achieving high potency and selectivity. pensoft.net Beyond B-Raf, related fluorobenzaldehyde scaffolds are used to synthesize inhibitors of other kinases, such as the p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. nih.gov For example, a pyrazolopyridine-based p38 MAPK inhibitor, UR-13756, demonstrated high potency with an IC₅₀ value of 80 nM in cellular assays. nih.gov

Another major target for these derivatives is the MDM2-p53 interaction. Small molecules originating from this compound are designed to inhibit the E3 ligase activity of MDM2, preventing the degradation of the p53 tumor suppressor protein. nih.govscispace.com This inhibition reactivates p53's apoptotic functions in cancer cells. scispace.com

In other therapeutic areas, flavonoid derivatives of this compound have been identified as selective agonists for the neuromedin U 2 receptor, which plays a role in regulating energy and appetite. nih.gov Additionally, Schiff base derivatives have been explored for their potential as antiparkinsonian agents through the inhibition of enzymes like Monoamine oxidase-B (MAO-B). asiapharmaceutics.info The inhibition of MAO-B helps to improve the utilization of dopamine (B1211576) in nerve cells, which is beneficial in Parkinson's disease. asiapharmaceutics.info

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique frequently used to predict and analyze the binding of ligands to the active sites of proteins. For derivatives of this compound, docking studies provide critical insights into their mechanism of action and help guide the design of more potent and selective inhibitors.

In the context of cancer therapy, docking simulations have been performed to understand how pyrazolylindolin-2-one derivatives, which can be synthesized from related aldehydes, act as dual inhibitors of BRAFV600E and VEGFR-2. nih.gov These studies reveal how the ligand fits into the ATP-binding site, with the phenyl ring (originating from the aldehyde) often oriented towards the solvent-exposed region, while other parts of the molecule form crucial hydrogen bonds and hydrophobic interactions with key residues like Cys532 in BRAFV600E. nih.govnih.gov Similarly, docking of quinazoline (B50416) derivatives into the active sites of EGFR and VEGFR2 has shown the importance of the 3-chloro-substituted aniline (B41778) moiety in forming hydrophobic interactions that enhance binding affinity. nih.gov

For MDM2-p53 inhibitors, docking simulations of spirooxindole-based compounds have elucidated their binding modes within the p53-binding pocket of MDM2. rug.nl These models show that the oxindole (B195798) ring can mimic the key interaction of the p53 Trp23 residue, which fits into a hydrophobic cleft on MDM2, while the substituted phenyl group engages with other regions of the binding site. rug.nl

Docking studies have also been applied to derivatives targeting other diseases. Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were docked against Monoamine oxidase-B (MAO-B) to evaluate their potential as anti-Parkinson's agents. asiapharmaceutics.info The results indicated a higher binding affinity than standard inhibitors, suggesting a strong interaction with the enzyme's active site. asiapharmaceutics.info In the pursuit of new antimalarial drugs, quinazoline derivatives containing a fluorobenzaldehyde moiety were docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein, with the most stable derivative showing a high re-rank score of -173.528 kcal/mol, indicating a strong predicted binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing an understanding of how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

The presence and position of halogen atoms on the phenyl ring are critical determinants of activity. The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability and biological activity. grafiati.com In the context of kinase inhibitors, the 3-chloro-2-fluorophenyl moiety plays a significant role. Studies on quinazoline-based inhibitors revealed that a chloro-substituent in the meta position of the aniline residue can increase inhibitory activity against both EGFR and VEGFR2 kinases. nih.gov Research into benzimidazole (B57391) derivatives identified a compound with a 3-chloro-4-fluorophenyl group as the most active against a liver cancer cell line (HepG-2), with an IC₅₀ value of 7.5 μM. rsc.org

In the development of BRAF inhibitors, SAR studies have shown that substitution on the central phenyl ring is key to potency. The addition of a 3-fluoro group was found to significantly improve activity, contributing to the development of compounds with IC₅₀ values as low as 1 nM against the purified BRAFV600E enzyme. researchgate.net

For MDM2 inhibitors based on a 5-deazaflavin scaffold, a clear SAR has been established. scispace.com The use of this compound in the synthesis leads to specific 9-chloro analogues due to the preferential displacement of the fluorine atom. scispace.com The SAR analysis revealed that an electron-withdrawing, hydrophobic substituent at this position, combined with a meta-substituted phenyl ring at the N10 position, is a prerequisite for potent inhibition of MDM2 E3 ubiquitin ligase activity. scispace.com These detailed SAR studies underscore the precise structural requirements for biological activity and guide the rational design of new drug candidates.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Candidates

Before a drug candidate can advance to clinical trials, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are invaluable tools used in the early stages of drug discovery to assess the drug-likeness of a molecule and identify potential liabilities, saving significant time and resources. grafiati.compharmainfo.in

For derivatives synthesized using this compound, computational tools like SwissADME and admetSAR are used to predict a range of properties. grafiati.compharmainfo.in These predictions help determine if a compound has a favorable profile for oral bioavailability and safety. Key parameters evaluated include Lipinski's "Rule of Five," which assesses molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral absorption. nih.gov

Studies on various heterocyclic derivatives, such as piperidin-4-ones and quinazolines, have included computational ADMET analysis. nih.govnih.gov These analyses confirmed essential physicochemical and drug-like characteristics. nih.gov For example, a virtual screening of quinazoline derivatives for antimalarial activity showed that most of the designed compounds had high predicted gastrointestinal (GI) absorption and were not substrates for P-glycoprotein (Pgp), an efflux pump that can limit drug distribution. nih.gov Furthermore, the predictions indicated that the derivatives were unlikely to inhibit major cytochrome P450 (CYP) enzymes like CYP1A2, CYP2C9, and CYP2C19, suggesting a lower risk of drug-drug interactions. nih.gov

Table 2: Representative In Silico ADMET Predictions for a Hypothetical Derivative

Parameter Predicted Value Implication for Drug-Likeness
Molecular Weight ( g/mol ) < 500 Favorable for absorption (Lipinski's Rule)
LogP (Lipophilicity) < 5 Optimal balance of solubility and permeability (Lipinski's Rule)
Hydrogen Bond Donors < 5 Favorable for membrane permeability (Lipinski's Rule)
Hydrogen Bond Acceptors < 10 Favorable for membrane permeability (Lipinski's Rule)
Gastrointestinal (GI) Absorption High Good potential for oral bioavailability
Blood-Brain Barrier (BBB) Permeant No/Yes Target-dependent; 'No' is often preferred to limit CNS side effects
CYP2D6 Inhibitor No Lower risk of metabolic drug-drug interactions

Note: The data in this table is representative and based on typical parameters assessed in in silico studies. nih.govnih.govtandfonline.com

Environmental and Ecotoxicological Research Perspectives on Halogenated Benzaldehydes

Environmental Fate and Transport Mechanisms of Related Fluorinated Compounds

The environmental fate and transport of a chemical describe its behavior after release into the environment. itrcweb.org For fluorinated compounds like 3-Chloro-2-fluorobenzaldehyde, their movement and distribution are governed by a combination of the compound's physical-chemical properties and characteristics of the environmental system. itrcweb.org Factors such as the extent of fluorination, the ionic state, and the type of functional group are critical in determining how the compound partitions between soil, water, and air. itrcweb.org

Fluorinated surfactants, a well-studied class of fluorinated compounds, demonstrate that partitioning behavior is key to their environmental distribution. scholaris.ca For instance, polyfluoroalkyl phosphate (B84403) esters (PAPs) are known biological precursors to perfluoroalkyl carboxylates (PFCAs), indicating transformation and transport through biological systems. scholaris.ca While many per- and polyfluoroalkyl substances (PFAS) are noted for their resistance to degradation, their transport in groundwater through advection is a significant concern at contaminated sites. itrcweb.orgconcawe.eu The presence of both a hydrophobic fluorinated "tail" and a polar functional "head" in many of these molecules leads to a widespread yet uneven distribution in the environment, with accumulation at interfaces between air, water, and soil. itrcweb.org

Abiotic Transformation Pathways in Environmental Compartments

Abiotic transformation involves non-biological degradation processes such as hydrolysis, oxidation, and photolysis. igi-global.comresearchgate.net For halogenated aromatic compounds, these pathways are critical to their environmental breakdown.

Hydrolysis: This process involves the reaction of a compound with water. The susceptibility of halogenated compounds to hydrolysis is heavily dependent on the type of halogen. The carbon-halogen bond strength follows the order F > Cl > Br, meaning fluorinated aliphatics are generally much more stable and less reactive to hydrolysis than their chlorinated or brominated counterparts. epa.gov However, structural features can dramatically increase reactivity; for example, benzylic halides (where the halogen is attached to a carbon adjacent to a benzene (B151609) ring) hydrolyze much faster due to the stabilization of the carbocation intermediate. epa.gov

Oxidation: Aldehydes, in general, can undergo autooxidation to form the corresponding carboxylic acids, even under anoxic conditions in sediments and soils. epa.gov Halogenated quinones, another class of halogenated aromatics, have been shown to facilitate the decomposition of organic hydroperoxides, generating reactive radicals in a metal-independent mechanism, which could be a potential transformation pathway for other halogenated compounds. nih.gov

Photolysis: Photodegradation, or breakdown by light, can be a significant transformation pathway for some halogenated compounds. For example, certain halophenols and brominated salicylic (B10762653) acids have been shown to have short half-lives under solar irradiation. researchgate.net

Biotic Degradation Studies and Microbial Metabolism

The biodegradation of halogenated aromatic compounds is a key process for their removal from the environment, relying on the metabolic versatility of microorganisms. nih.govmdpi.comnih.gov These processes can be broadly categorized into aerobic and anaerobic degradation.

Aerobic Degradation: Under aerobic conditions, bacteria often employ a three-stage catabolic pathway. The process typically begins with enzymes in an "upper pathway" that convert a wide variety of compounds into a smaller set of intermediates. This is followed by a "middle pathway" where key steps like dehalogenation occur. Finally, a "lower pathway" cleaves the aromatic ring, feeding the resulting aliphatic molecules into central metabolic pathways. nih.gov The hunt for microbes capable of degrading these pollutants has identified a diverse range of aerobic, anaerobic, and phototrophic bacteria that can mineralize toxic haloaromatics into harmless products. scirp.org

Anaerobic Degradation: In the absence of oxygen, some bacteria can use halogenated aromatic compounds as terminal electron acceptors in a process called organohalide respiration. nih.gov This reductive dehalogenation is a critical step in the breakdown of these compounds under anaerobic conditions. nih.gov The rate of biodegradation is often dependent on the type and number of halogen substituents; generally, the more halogens present, the less biodegradable the compound is in aerobic systems but the more degradable it is in anaerobic systems. igi-global.com

The strength of the carbon-fluorine bond makes fluorinated aromatics particularly resistant to degradation compared to other haloaromatics. researchgate.net However, specific enzymes have been identified that can catalyze defluorination, either directly or by creating unstable intermediates that spontaneously release fluoride (B91410). researchgate.net

Assessment of Environmental Persistence and Bioaccumulation Potential

Environmental persistence and bioaccumulation are major concerns for halogenated organic compounds. nih.gov Persistence refers to the length of time a compound remains in the environment, while bioaccumulation is its tendency to build up in organisms.

The strong carbon-halogen bonds in many of these compounds contribute to their stability and resistance to degradation. scirp.org Specifically, the carbon-fluorine bond is the strongest, suggesting that fluorinated aromatics may be particularly persistent. researchgate.net While specific biodegradability and bioaccumulation data for this compound are often listed as "no data available" in safety data sheets, its potential can be inferred from its chemical properties and the behavior of related compounds.

The octanol-water partition coefficient (Log K_ow_) is a key parameter used to estimate a chemical's potential to bioaccumulate. A higher Log K_ow_ value generally indicates a greater tendency to partition into fatty tissues. The table below presents Log K_ow_ values for several halogenated benzaldehydes, providing an indication of their relative bioaccumulation potential.

CompoundLog K_owReference
Pentafluorobenzaldehyde2.45 regulations.gov
2-Chloro-6-fluorobenzaldehyde2.54 regulations.gov
2,4-Dichlorobenzaldehyde3.11 regulations.gov
5-Bromosalicylaldehyde3.15 regulations.gov
3,5-Dibromosalicylaldehyde3.83 regulations.gov
3-(3,4-Dichlorophenoxy) benzaldehyde (B42025)5.49 regulations.gov

This table is interactive. Click on the headers to sort the data.

Comparative Analysis with Other Halogenated Aromatic Compounds

The ecotoxicity of halogenated aromatic compounds varies significantly based on the specific halogen(s) present. Comparative studies are essential for understanding these structure-activity relationships.

Research has shown that iodinated disinfection byproducts are generally more toxic but less stable than their brominated and chlorinated analogs. researchgate.net A study on the developmental toxicity of 20 halogenated disinfection byproducts in a marine polychaete found that brominated and iodinated compounds were often more toxic than their chlorinated counterparts. researchgate.net For example, 3,5-dibromo-4-hydroxybenzaldehyde (B181551) was found to be more toxic than bromoform (B151600) and 2,4,6-trichlorophenol. researchgate.net

The type of halogen substitution also affects toxicity. A machine learning model predicted that for single-ring aromatic compounds like benzaldehyde, halogenation did not have a significant effect on cardiotoxicity. oup.com However, for hepatotoxicity, the degree of halogenation had varied effects; for benzaldehyde, di-halogenation was predicted to impart the least toxicity compared to mono-halogenation. oup.com Generally, the order of least toxicity among mono-type substitutions in a broader set of compounds was found to be iodine, followed by bromine, fluorine, and then chlorine. oup.com

The table below summarizes the acute toxicity of various halogenated aldehydes to the fathead minnow (Pimephales promelas), illustrating the range of toxicities within this chemical class.

Compound96-h LC50 (mg/L)Reference
2-Fluorobenzaldehyde1.91 oup.com
Pentafluorobenzaldehyde1.10 regulations.gov
2-Chloro-6-fluorobenzaldehyde9.41 regulations.gov
2,4-Dichlorobenzaldehyde1.80 regulations.gov
5-Chlorosalicylaldehyde0.77 regulations.gov
5-Bromosalicylaldehyde1.30 regulations.gov
3,5-Dibromosalicylaldehyde0.85 regulations.gov
3-(3,4-Dichlorophenoxy) benzaldehyde0.30 regulations.gov

This table is interactive. Click on the headers to sort the data.

This comparative data underscores the complexity in predicting the environmental impact of halogenated benzaldehydes, where the specific arrangement and type of halogens can lead to vastly different outcomes in terms of persistence, bioaccumulation, and toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-fluorobenzaldehyde in academic research?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and oxidation. For instance, diazotization of 3-chloro-2-fluoroaniline followed by azo elimination and side-chain oxidation using HF or other fluorinating agents is a viable pathway . Alternatively, oxidation of 3-chloro-2-fluorobenzyl alcohol (using reagents like KMnO₄ or CrO₃) or hydrolysis of 3-chloro-2-fluorobenzonitrile (via acidic/alkaline conditions) could be explored . Validate each step using thin-layer chromatography (TLC) and intermediate characterization by 1H NMR^{1}\text{H NMR}.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) to confirm >98% purity, as referenced in commercial standards .
  • ATR-FTIR to identify the aldehyde C=O stretch (~1700 cm1^{-1}) and C-Cl/F vibrations .
  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} to verify substituent positions (e.g., deshielded aldehyde proton at ~10 ppm and coupling patterns for aromatic protons) .

Q. What are the key reactivity patterns of this compound relevant to organic synthesis?

  • Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., Schiff base formation). The chlorine and fluorine substituents influence electrophilic substitution: chlorine acts as an ortho/para-director, while fluorine’s electron-withdrawing effect enhances electrophile activation at meta positions . For reductive applications, sodium borohydride (NaBH₄) can reduce the aldehyde to 3-chloro-2-fluorobenzyl alcohol .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of this compound?

  • Methodological Answer : Computational studies (DFT) can map electron density distributions. Chlorine’s +M effect stabilizes intermediates in electrophilic substitution, while fluorine’s -I effect polarizes the aromatic ring, directing nitration/sulfonation to specific positions. Experimental validation via regioselective bromination (using Br₂/FeBr₃) followed by 19F NMR^{19}\text{F NMR} analysis can confirm directing effects .

Q. What advanced functionalization strategies exist for modifying this compound into complex intermediates?

  • Methodological Answer :

  • Nucleophilic substitution : Replace chlorine with amines/thiols under Ullmann or Buchwald-Hartwig conditions .
  • Cross-coupling : Suzuki-Miyaura coupling of the aldehyde with aryl boronic acids to form biaryl derivatives .
  • Heterocycle synthesis : Condense with hydrazines or hydroxylamines to form imidazoles or oxazoles, leveraging the aldehyde’s reactivity .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and GC-MS to detect volatile impurities. Cross-reference synthetic protocols: for example, trace solvents (e.g., DMF) retained during crystallization can alter melting ranges .

Q. What methodologies are recommended for detecting trace impurities or by-products in this compound samples?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-MS/MS to identify low-abundance by-products (e.g., chlorinated dimers or oxidation by-products).
  • Headspace GC to detect residual solvents (e.g., dichloromethane or toluene) .
  • X-ray crystallography to confirm structural homogeneity and rule out stereochemical anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.